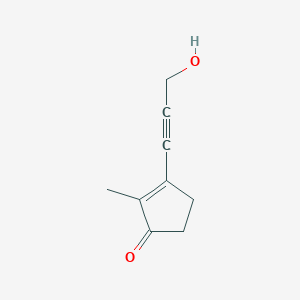
3-(3-Hydroxyprop-1-ynyl)-2-methylcyclopent-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Hydroxyprop-1-ynyl)-2-methylcyclopent-2-en-1-one is a unique organic compound characterized by its cyclopentene ring structure with a hydroxypropynyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxyprop-1-ynyl)-2-methylcyclopent-2-en-1-one typically involves the reaction of a cyclopentene derivative with a hydroxypropynyl reagent under controlled conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where the cyclopentene derivative is reacted with a hydroxypropynyl halide in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Hydroxyprop-1-ynyl)-2-methylcyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The alkyne moiety can be reduced to an alkene or alkane.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(3-Oxoprop-1-ynyl)-2-methylcyclopent-2-en-1-one.
Reduction: Formation of 3-(3-Hydroxypropyl)-2-methylcyclopent-2-en-1-one.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
3-(3-Hydroxyprop-1-ynyl)-2-methylcyclopent-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-cancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-(3-Hydroxyprop-1-ynyl)-2-methylcyclopent-2-en-1-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The hydroxypropynyl group can participate in hydrogen bonding and other interactions, influencing the compound’s activity .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3-Hydroxyprop-1-ynyl)benzoic acid
- 3-(3-Hydroxyprop-1-ynyl)benzaldehyde
- Methyl 3-(3-Hydroxyprop-1-ynyl)benzoate
Uniqueness
3-(3-Hydroxyprop-1-ynyl)-2-methylcyclopent-2-en-1-one is unique due to its cyclopentene ring structure, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials .
Propiedades
Fórmula molecular |
C9H10O2 |
|---|---|
Peso molecular |
150.17 g/mol |
Nombre IUPAC |
3-(3-hydroxyprop-1-ynyl)-2-methylcyclopent-2-en-1-one |
InChI |
InChI=1S/C9H10O2/c1-7-8(3-2-6-10)4-5-9(7)11/h10H,4-6H2,1H3 |
Clave InChI |
ROEFDIJQERSZGS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(CCC1=O)C#CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




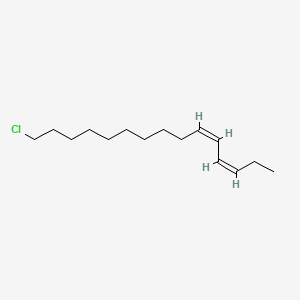
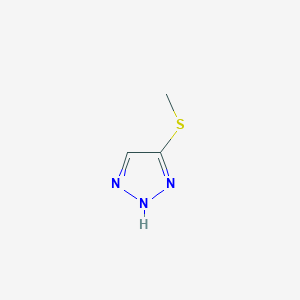
![(6-Hydroxy-5-methyl-2-bicyclo[2.2.1]heptanyl) 2-methylprop-2-enoate](/img/structure/B13793897.png)
![Methyl 4-(7-methyl-4-oxo-2-phenyl-4,7-dihydrofuro[2,3-b]pyridin-3-yl)benzoate](/img/structure/B13793902.png)
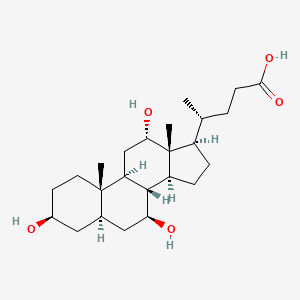
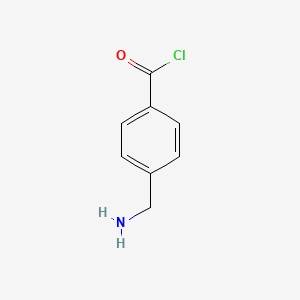
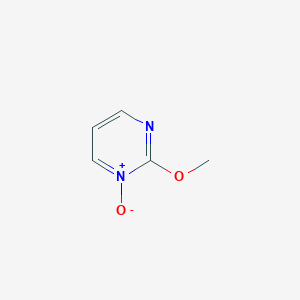
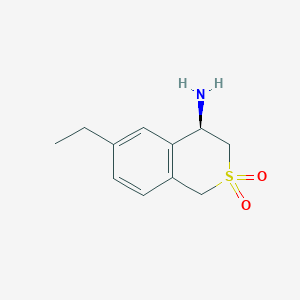

![1-[2-Chloro-3-(trifluoromethoxy)phenyl]-4-ethylpiperazine](/img/structure/B13793954.png)
![5-ethoxy-1-methyl-1H-benzo[d]imidazole](/img/structure/B13793958.png)
![1-[2-[[4-[(2-Cyano-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium acetate](/img/structure/B13793961.png)
